molecular formula C2HClN2S B1587204 5-Chloro-1,2,3-thiadiazole CAS No. 4113-57-9

5-Chloro-1,2,3-thiadiazole

Cat. No. B1587204
CAS RN: 4113-57-9
M. Wt: 120.56 g/mol
InChI Key: HOMSOWZTBJWNHP-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3-thiadiazole is a chemical compound characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . It is a type of heterocycle that features both sulfur (S) and nitrogen (N) atoms in its ring structure . The molecular formula is C2HClN2S and the average mass is 120.561 Da .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another synthetic route involves the reaction of chlorinated ketones with tosylhydrazine to obtain intermediate which further cyclized with sulfur reagent in the presence of basic medium .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1,2,3-thiadiazole is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The two most common variants of this compound are 1,3,4-thiadiazole and 1,2,5-thiadiazole, differentiated by the positioning of the nitrogen atoms within the ring structure .


Chemical Reactions Analysis

5-Chloro-1,2,3-thiadiazole demonstrates various unique chemical properties, contributing to their utility in diverse applications. One of their prominent characteristics is their ability to participate in a variety of chemical reactions, making them a versatile tool in organic synthesis . They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .


Physical And Chemical Properties Analysis

The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry . They are typically solid at room temperature, have low melting points, and are relatively stable under normal conditions . The boiling point of 5-Chloro-1,2,3-thiadiazole is predicted to be 163.8±32.0 °C and the density is roughly estimated to be 1.7016 .

Scientific Research Applications

Antibacterial Activity

1,3,4-Thiadiazole derivatives, including 5-Chloro-1,2,3-thiadiazole, have been synthesized and studied for their antibacterial activity . These compounds have shown inhibitory effects on various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .

Anticancer Agents

Thiadiazole derivatives, including 5-Chloro-1,2,3-thiadiazole, have been studied for their potential as anticancer agents . These compounds have shown efficacy across various cancer models with an emphasis on targets of action .

Antifungal Activity

1,3,4-Thiadiazole derivatives have shown extensive antifungal activity . This makes them potential candidates for the development of new antifungal drugs .

Plant Growth Regulator

5-Chloro-1,2,3-thiadiazole has been studied for its potential as a plant growth regulator . This could have significant implications for agriculture and horticulture .

Synthetic Chemistry

1,2,5-Thiadiazoles, including 5-Chloro-1,2,3-thiadiazole, are an important class of compounds used in synthetic chemistry . They have been used as a source for the generation and study of nitrile N-sulfides, RCNS, and its isomers .

Insecticides and Herbicides

1,2,5-Thiadiazoles have been used as insecticides and herbicides . This suggests that 5-Chloro-1,2,3-thiadiazole could have potential applications in pest control .

Antiviral and Antiamoebic Activities

The 1,2,3-thiadiazole hybrid structures, including 5-Chloro-1,2,3-thiadiazole, have shown myriad biomedical activities such as antiviral and antiamoebic activities .

Organic Conductors

1,2,5-Thiadiazoles have been used as organic conductors . This suggests that 5-Chloro-1,2,3-thiadiazole could have potential applications in the field of electronics .

Mechanism of Action

The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazole have enormous capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .

Safety and Hazards

5-Chloro-1,2,3-thiadiazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Future Directions

The 1,2,3-thiadiazole moiety occupies a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . The discussion in this review article will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .

properties

IUPAC Name

5-chlorothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClN2S/c3-2-1-4-5-6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMSOWZTBJWNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396271
Record name 5-Chloro-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,2,3-thiadiazole

CAS RN

4113-57-9
Record name 5-Chloro-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4113-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical reactions of 5-Chloro-1,2,3-thiadiazole with organometallic reagents?

A1: 5-Chloro-1,2,3-thiadiazoles undergo a unique ring-opening reaction when treated with organolithium or Grignard reagents. [] This reaction results in the formation of alkynyl sulfides with the expulsion of nitrogen gas and chloride ion. The proposed mechanism involves a concerted trans-elimination of the leaving groups. This reaction pathway highlights the potential of 5-Chloro-1,2,3-thiadiazoles as precursors in the synthesis of alkynyl sulfide derivatives.

Q2: Can 5-Chloro-1,2,3-thiadiazole be used to synthesize other heterocyclic systems?

A3: Yes, 5-Chloro-1,2,3-thiadiazoles are valuable building blocks for constructing diverse heterocyclic compounds. For instance, they react with sodium azide to form 5-diazoalkyl-1,2,3,4-thiatriazoles. [] Furthermore, reactions with aromatic and aliphatic 1,2-diamines yield novel bis[1,2,3]triazolo[1,5-b;5′,1′-f][1,3,6]thiadiazepine derivatives. [] This reaction proceeds through a multistep pathway involving Dimroth rearrangements and intramolecular cyclization, demonstrating the versatility of 5-Chloro-1,2,3-thiadiazoles in heterocyclic chemistry.

Q3: Is there a way to synthesize 5-amino-1,2,3-thiadiazoles from 5-Chloro-1,2,3-thiadiazoles?

A4: Yes, 5-amino-1,2,3-thiadiazoles, important intermediates in various synthetic schemes, can be synthesized from 5-chloro-1,2,3-thiadiazoles. [] A common method involves a multistep process starting from diethyl carboxylate, hydrazine hydrate, and chloroacetaldehyde, with 5-chloro-1,2,3-thiadiazole as a key intermediate. Optimization of reaction conditions and purification techniques allows for obtaining high-purity 5-amino-1,2,3-thiadiazoles.

Q4: What are the implications of the Dimroth rearrangement in the context of 5-chloro-1,2,3-thiadiazole chemistry?

A5: The Dimroth rearrangement plays a crucial role in the reactivity of 5-chloro-1,2,3-thiadiazoles, especially with nucleophiles like hydrazines. [] This rearrangement involves the migration of a substituent between ring nitrogen atoms, impacting the final product structure. For example, 5-hydrazino-1,2,3-thiadiazoles can isomerize to 1-amino-5-mercapto-1,2,3-triazoles via a Dimroth rearrangement, highlighting the dynamic nature of these heterocyclic systems and their susceptibility to rearrangement reactions.

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